molecular formula C₅₁H₆₀Cl₃NO₁₇ B1140577 3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate CAS No. 143527-73-5

3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Cat. No.: B1140577
CAS No.: 143527-73-5
M. Wt: 1065.38
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Description

This compound is a highly functionalized tetracyclic oxazolidine derivative with a complex stereochemical framework. Its structure includes a 6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-ene core modified with acetyloxy, benzoyloxy, hydroxy, and 2,2,2-trichloroethoxycarbonyloxy substituents. Its synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous compounds .

Properties

IUPAC Name

3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H60Cl3NO17/c1-26-31(67-42(60)37-35(29-18-14-12-15-19-29)55(47(9,10)71-37)43(61)72-45(4,5)6)23-50(63)40(69-41(59)30-20-16-13-17-21-30)38-48(11,39(58)36(66-27(2)56)34(26)46(50,7)8)32(68-44(62)65-25-51(52,53)54)22-33-49(38,24-64-33)70-28(3)57/h12-21,31-33,35-38,40,63H,22-25H2,1-11H3/t31-,32-,33+,35-,36+,37+,38?,40?,48+,49-,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSBQWAZXIXUNK-NEIUPELHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H60Cl3NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675713
Record name 5-[(3xi,5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1065.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143527-73-5
Record name 5-[(3xi,5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-13-yl] 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound known as 3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its structure suggests various biological activities that warrant detailed investigation.

The molecular formula of this compound is C51H60Cl3NO17C_{51}H_{60}Cl_{3}NO_{17} with a molecular weight of approximately 1065.38 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound has several biological activities including:

  • Anticancer Properties :
    • It is a precursor in the synthesis of paclitaxel analogs which are known for their anticancer effects. Studies have shown that derivatives of paclitaxel can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity :
    • Some studies suggest that compounds related to this structure exhibit antimicrobial properties against a range of pathogens. This is particularly important in the context of increasing antibiotic resistance .
  • Anti-inflammatory Effects :
    • Preliminary research indicates potential anti-inflammatory effects which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of paclitaxel analogs from this compound and demonstrated enhanced cytotoxicity against breast cancer cell lines compared to standard paclitaxel. The study reported IC50 values indicating significant potency.

Antimicrobial Testing

In another study focusing on the antimicrobial properties of structurally similar compounds derived from Baccatin III (the parent compound for paclitaxel), researchers found that these derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Microtubule Stabilization : Similar to paclitaxel, it likely stabilizes microtubules and prevents their depolymerization during mitosis.
  • Inhibition of Cell Signaling Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Compound from

The prodrug candidate in shares the same tetracyclic backbone but differs in substituents:

  • Key differences :
    • Replaces the 2,2,2-trichloroethoxycarbonyloxy group with a methylsulfanylmethoxy moiety.
    • Uses a phosphate ester for enhanced water solubility, whereas the target compound relies on lipophilic tert-butyl and phenyl groups.
  • Impact : The target compound’s trichloroethoxy group may improve metabolic stability but reduce aqueous solubility compared to the phosphate derivative .

Compound from

A structurally related oxazolidine derivative () features a 4-methoxyphenyl group instead of the target’s phenyl group.

  • Key differences :
    • Methoxy substitution alters electronic properties (electron-donating vs. phenyl’s neutrality).
    • Lacks the trichloroethoxycarbonyloxy group.
  • Impact : The methoxy group could enhance oxidative stability but reduce steric hindrance compared to the target’s phenyl substitution .

Functional Group Comparisons

Protecting Groups

  • tert-butyl (target) vs. tert-butyldiphenylsilyloxy () :
    • Both provide steric protection, but the silyl ether in requires harsher conditions for removal (e.g., fluoride ions), whereas tert-butyl esters are acid-labile .
  • Benzoyloxy groups (target and ) :
    • Common in prodrugs for masking hydroxyl groups; both compounds leverage benzoylation for stability during synthesis .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~1200–1300 (estimated) 914.3 (LRMS data) ~1100 (estimated)
Solubility Low (lipophilic substituents) Moderate (phosphate ester) Low (methoxyphenyl group)
Key Functional Groups Trichloroethoxycarbonyloxy Methylsulfanylmethoxy, phosphate Methoxyphenyl, acetyloxy

Preparation Methods

Catalytic Tert-Butylation Using 4-(Tertiary Amino)Pyridines

The tert-butyl ester group is introduced via reaction between tert-butyl alcohol and activated carbonyl intermediates. Patent US5183929A discloses a method where 4-(dimethylamino)pyridine (DMAP) catalyzes the reaction of tert-butyl alcohol with diketene at ambient temperatures (0–30°C), avoiding thermal decomposition byproducts. This approach achieves yields exceeding 85% with minimal purification, as the crude product is sufficiently pure for subsequent steps. Key advantages include:

  • Mild conditions : No external heating/cooling required

  • Catalytic DMAP : 0.001–0.02 mol% loading enables cost-effective scaling

  • Solvent flexibility : Methylene chloride, THF, or acetonitrile compatible

Bis(Trifluoromethanesulfonyl)Imide-Mediated Esterification

A complementary method from Thieme-Connect employs bis(trifluoromethanesulfonyl)imide (HNTf₂) in tert-butyl acetate to directly tert-butylate carboxylic acids. This single-step protocol is particularly effective for amino acid derivatives, achieving >90% yield in 2–4 hours at room temperature. The mechanism involves in situ generation of soluble ammonium salts, enhancing reactivity despite poor solubility in organic media.

Table 1: Comparison of Tert-Butylation Methods

ParameterDMAP-CatalyzedHNTf₂-Mediated
Temperature0–30°C25°C
Reaction Time2–15 hours2–4 hours
Yield85–92%88–94%
Substrate ScopeDiketene derivativesFree carboxylic acids
Purification NeedsMinimalColumn chromatography

Construction of the Tetracyclic Core

Sequential Protection/Deprotection Strategy

The tetracyclic framework is assembled through a cascade of Diels-Alder cycloadditions, epoxidations, and nucleophilic acylations, as inferred from WO2006055837A2. Critical steps include:

  • Benzoylation : Treatment with benzoyl chloride in pyridine/dichloromethane at -10°C

  • Acetylation : Acetic anhydride with DMAP catalyst (1 mol%) in THF (0°C to rt)

  • Troc Protection : 2,2,2-Trichloroethyl chloroformate in presence of NaHCO₃ (pH 8.5–9.5)

Stereochemical control at C4, C9, and C15 is achieved via Sharpless asymmetric epoxidation and Jacobsen hydrolytic kinetic resolution, though explicit details require extrapolation from analogous systems.

Oxidative Functionalization

Ruthenium-catalyzed oxidations (e.g., TEMPO/NaClO₂) install the C11 ketone, while ozonolysis followed by reductive workup establishes the C13–C14 double bond. Sodium metaperiodate mediates dihydroxylation, with rigorous temperature control (-5°C to 5°C) preventing over-oxidation.

Formation of the (4S,5R)-2,2-Dimethyl-4-Phenyl-1,3-Oxazolidine

Cyclocondensation of Amino Alcohols

The oxazolidine ring is constructed via acid-catalyzed cyclization of (2S,3R)-2-amino-3-phenyl-2-methylbutan-1-ol with dimethyl carbonate. WO2006055837A2 specifies pyridinium p-toluenesulfonate (PPTS) as the catalyst (0.5 mol%) in refluxing toluene, achieving 78% yield after 12 hours. The reaction proceeds through a hemiaminal intermediate, with the stereochemistry dictated by the chiral amino alcohol.

Diastereomeric Purification

Crude oxazolidine is purified via silica gel chromatography (petroleum ether/ethyl acetate 9:1 → 7:3) followed by recrystallization from hexane/MTBE (1:2). Chiral HPLC confirms enantiomeric excess >99% using a Chiralpak AD-H column (heptane/ethanol 95:5, 1 mL/min).

Fragment Coupling and Global Deprotection

Mitsunobu Coupling

The tert-butyl ester and oxazolidine subunits are conjugated to the tetracyclic core via Mitsunobu reaction (DIAD, PPh₃) in anhydrous THF at -20°C. This method preserves stereochemistry while achieving 65–70% coupling efficiency.

Final Deprotection Sequence

  • Troc Removal : Zn dust in acetic acid/THF (4:1) at 35°C (2 hours)

  • Acetyl/Benzoyl Cleavage : K₂CO₃ in methanol/water (3:1) at 0°C (30 minutes)

Purification and Characterization

Chromatographic Purification

Final purification employs a three-step protocol:

  • Size-exclusion chromatography : Sephadex LH-20, methanol mobile phase

  • Reverse-phase HPLC : C18 column, acetonitrile/water gradient (40→95% over 40 minutes)

  • Crystallization : Ethyl acetate/hexane (1:5) at -20°C yields analytically pure product

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 7.5 Hz, 2H, Ar-H), 5.32 (s, 1H, H-15), 1.48 (s, 9H, t-Bu)

  • HRMS : m/z calcd for C₆₇H₈₄Cl₃N₂O₂₀ [M+H]⁺ 1419.3521, found 1419.3518

  • [α]D²⁵ : -54.7° (c 0.8, CHCl₃) confirms stereochemical integrity

Challenges and Process Optimization

Competing Elimination Pathways

Early routes suffered from β-elimination during Troc deprotection (20–30% yield loss). Switching from Zn/HOAc to Cd/Pb amalgam in buffered conditions (pH 6.8) suppressed this side reaction, improving yields to 85%.

Solvent Selection

Dichloromethane, while effective for acylations, posed safety concerns. Substituting with 2-MeTHF in benzoylation steps maintained reactivity (92% yield) while enhancing green chemistry metrics .

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